

Preclinical Profile of Buspirone: A Comparative Analysis Framework

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Compound of Interest		
Compound Name:	Nbump	
Cat. No.:	B1206396	Get Quote

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Overview of Buspirone

Buspirone is an anxiolytic agent belonging to the azapirone chemical class.[1][2] It is distinguished from other anxiolytics, such as benzodiazepines, by its unique pharmacological profile, notably its lack of sedative, muscle relaxant, and anticonvulsant properties.[1] This profile has led to it being termed an "anxioselective" agent.[1] While effective for generalized anxiety disorder (GAD), its onset of clinical effect typically takes 2 to 4 weeks.[2]

Mechanism of Action

Buspirone's primary mechanism of action involves the modulation of the serotonin system.[3] It acts as a partial agonist at presynaptic serotonin 5-HT1A autoreceptors, which initially reduces the firing of serotonergic neurons and decreases serotonin release.[4][5] With chronic administration, these autoreceptors are thought to desensitize, leading to a normalization of serotonergic transmission.[3] At postsynaptic 5-HT1A receptors, particularly in the hippocampus and cortex, buspirone acts as a partial agonist.[5][6] This dual action at pre- and postsynaptic 5-HT1A receptors is believed to be central to its anxiolytic effects.[7]

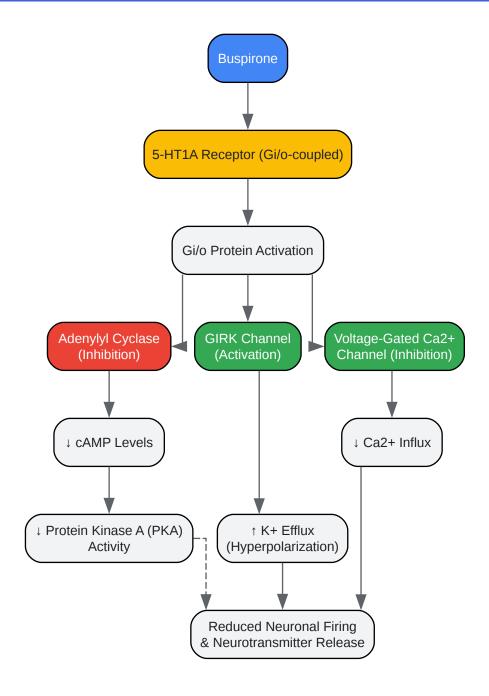


In addition to its effects on the serotonergic system, buspirone also exhibits a weak affinity for serotonin 5-HT2 receptors and acts as a weak antagonist at dopamine D2 autoreceptors.[2] Some studies suggest it has a higher affinity for D3 and D4 receptors compared to D2 receptors.[8][9]

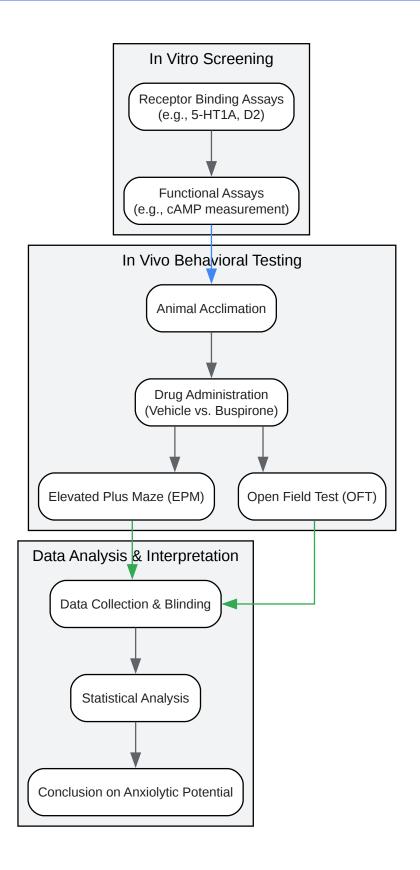
Signaling Pathway of Buspirone

The signaling pathway of buspirone is primarily initiated by its interaction with the 5-HT1A receptor, a G-protein coupled receptor (GPCR).









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